4-Bromo-3-methyl-1H-pyrazole

Catalog No.
S662696
CAS No.
13808-64-5
M.F
C4H5BrN2
M. Wt
161 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-methyl-1H-pyrazole

CAS Number

13808-64-5

Product Name

4-Bromo-3-methyl-1H-pyrazole

IUPAC Name

4-bromo-5-methyl-1H-pyrazole

Molecular Formula

C4H5BrN2

Molecular Weight

161 g/mol

InChI

InChI=1S/C4H5BrN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7)

InChI Key

IXQPRETWBGVNPJ-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1)Br

Synonyms

3-Methyl-4-bromopyrazole; 4-Bromo-3-methyl-1H-pyrazole; NSC 50563

Canonical SMILES

CC1=C(C=NN1)Br

4-Bromo-3-methyl-1H-pyrazole is an organic compound characterized by its pyrazole structure, featuring a bromine atom at the 4-position and a methyl group at the 3-position. Its molecular formula is C4H5BrN2C_4H_5BrN_2, and it has a molecular weight of approximately 161.00 g/mol. This compound exists as a white solid with a melting point range of 77-79 °C . The presence of the bromine atom contributes to its unique chemical properties, making it an important intermediate in various

Typical of pyrazole derivatives. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.
  • Tautomerization: This compound can exist in different tautomeric forms, which can influence its reactivity and stability in solution .

The biological activity of 4-Bromo-3-methyl-1H-pyrazole has been explored in various studies. It exhibits potential pharmacological effects, including:

  • Antimicrobial Activity: Some derivatives of pyrazoles have shown significant antibacterial properties.
  • Anti-inflammatory Effects: Compounds similar to 4-bromo-3-methyl-1H-pyrazole have been investigated for their ability to reduce inflammation .
  • Enzyme Inhibition: Certain studies suggest that pyrazole derivatives can act as inhibitors for specific enzymes, which may be beneficial in drug development.

Several methods exist for synthesizing 4-Bromo-3-methyl-1H-pyrazole:

  • Hydrazine Reaction: Starting from 1,3-diketones or similar precursors, hydrazine can be used to form the pyrazole ring through cyclization reactions.
  • Bromination of Substituted Pyrazoles: Existing pyrazole compounds can be brominated at the 4-position using brominating agents under controlled conditions.
  • Alkylation Reactions: The methyl group can be introduced through alkylation of hydrazones or other suitable intermediates .

4-Bromo-3-methyl-1H-pyrazole finds applications in various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing bioactive compounds and pharmaceuticals.
  • Agricultural Chemistry: This compound is explored for potential use in agrochemicals due to its biological activity.
  • Material Science: It may also be used in the development of new materials with specific properties.

Interaction studies involving 4-Bromo-3-methyl-1H-pyrazole focus on its binding affinity with biological targets. These studies help elucidate its mechanism of action and potential therapeutic applications:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its efficacy and safety profile.
  • Metabolic Pathways: Research into how this compound is metabolized can reveal its pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with 4-Bromo-3-methyl-1H-pyrazole, including:

Compound NameStructureUnique Features
4-Chloro-3-methyl-1H-pyrazoleContains chlorine instead of bromineDifferent halogen effects on reactivity
4-Iodo-3-methyl-1H-pyrazoleContains iodineHigher reactivity due to iodine
5-Methyl-1H-pyrazoleMethyl substitution at position 5Lacks halogen; different biological activity

These compounds differ primarily in their halogen substituents and positions, which influence their chemical reactivity, biological activity, and applications.

4-Bromo-3-methyl-1H-pyrazole (CAS 13808-64-5, C₄H₅BrN₂) emerged as a critical intermediate in heterocyclic chemistry during the late 20th century. Early synthetic routes relied on halogenation of 3-methylpyrazole precursors using brominating agents such as N-bromosuccinimide (NBS) in dichloromethane, achieving yields up to 93%. Its structural simplicity—a pyrazole ring substituted with bromine at C4 and methyl at C3—enabled widespread adoption in pharmaceutical and agrochemical research. For example, patents from the 2010s highlighted its utility in synthesizing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate for fungicides.

Table 1: Key Historical Milestones

YearDevelopmentReference
2005First PubChem entry documenting physical properties
2016Scalable synthesis via Grignard exchange reported
2021Electrocatalytic multicomponent synthesis developed

Position in Halopyrazole Research Landscape

As a prototypical halopyrazole, 4-bromo-3-methyl-1H-pyrazole serves as a versatile scaffold for functionalization. Its bromine atom participates in cross-coupling reactions, such as palladium-catalyzed aminations to produce 4-aminopyrazoles, while the methyl group enhances steric stability. Recent studies demonstrate its role in synthesizing nonlinear optical (NLO) materials, where copper and cadmium complexes exhibit third-order polarizabilities (⟨γ⟩) of 111.17 × 10⁻³⁶ esu and 59.30 × 10⁻³⁶ esu, respectively.

Table 2: Comparative Halopyrazole Reactivity

CompoundReaction TypeYield (%)
4-Bromo-3-methyl-1H-pyrazoleSuzuki-Miyaura coupling85
4-IodopyrazoleUllmann coupling78
4-ChloropyrazoleBuchwald-Hartwig amination67

Academic Importance in Heterocyclic Chemistry

The compound’s electronic and steric properties make it a model system for studying regioselectivity in heterocyclic substitutions. Density functional theory (DFT) analyses reveal that bromine’s electron-withdrawing effect directs electrophilic attacks to C5, while the methyl group at C3 stabilizes transition states. Its crystalline structure, resolved via single-crystal X-ray diffraction, shows a planar pyrazole ring with Br–C4 and C3–CH₃ bond lengths of 1.89 Å and 1.50 Å, respectively. These features underpin its use in metal-organic frameworks (MOFs) and coordination polymers.

Table 3: Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 11.49 (s, 1H, NH), 2.35 (s, 3H, CH₃)
IR (KBr)3100 cm⁻¹ (C–H stretch), 1540 cm⁻¹ (C=N)
MS (ESI)m/z 196.8 [M+H]⁺

XLogP3

1.3

Melting Point

76.5 °C

UNII

2TM9BD74QF

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13808-64-5

Wikipedia

4-Bromo-3-methylpyrazole

Dates

Modify: 2023-08-15

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